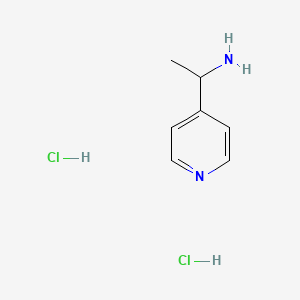

1-(Pyridin-4-yl)ethanamine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

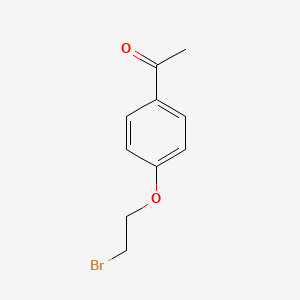

1-(Pyridin-4-yl)ethanamine dihydrochloride is a useful research compound. Its molecular formula is C7H11ClN2 and its molecular weight is 158.63 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

DNA Binding and Cytotoxicity Studies

1-(Pyridin-4-yl)ethanamine dihydrochloride, as a component of tridentate ligands, has been explored in the study of DNA binding and cytotoxicity. Copper(II) complexes of similar tridentate ligands exhibited significant DNA binding propensity and demonstrated minor structural changes in DNA upon binding. These complexes showed a selective cytotoxicity against various cancer cell lines, indicating potential applications in cancer research and treatment (Kumar et al., 2012).

Corrosion Inhibition

In a study on the corrosion inhibition properties of cadmium(II) Schiff base complexes, ligands similar to this compound demonstrated effective corrosion inhibition on mild steel. This implies potential applications in material science, particularly in corrosion protection (Das et al., 2017).

Catalysis in Chemical Reactions

The compound has been used in the synthesis of chiral (pyridyl)imine nickel(II) complexes, which have shown moderate catalytic activities in the asymmetric transfer hydrogenation of ketones. This suggests its utility in facilitating specific chemical reactions, which is crucial in chemical synthesis (Kumah et al., 2019).

Catalysis in Polymerization Processes

Similar ligands have been utilized in the synthesis of palladium(II) complexes, which have been applied as catalysts in the methoxycarbonylation of olefins. This indicates the potential application of this compound in polymer science, particularly in the synthesis of specific polymers (Zulu et al., 2020).

Photocatalysis and Electron Transfer

Research has shown that complexes containing similar ligands enhance the rate of electron transfer to oxygen species when irradiated with UV or visible light. This indicates potential applications in photocatalysis and the development of photochemical processes (Draksharapu et al., 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Mecanismo De Acción

Target of Action

It is known that this compound is a pharmaceutical intermediate , which suggests it may be used in the synthesis of drugs that target specific proteins or enzymes.

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . This suggests that the compound can be absorbed in the digestive tract and can cross the blood-brain barrier, which could influence its bioavailability and distribution within the body.

Action Environment

It is known that the compound should be stored under an inert atmosphere at room temperature , suggesting that exposure to oxygen or extreme temperatures could potentially affect its stability.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(Pyridin-4-yl)ethanamine dihydrochloride involves the reaction of pyridine-4-carboxaldehyde with ethylamine followed by reduction of the resulting imine to form the desired product.", "Starting Materials": [ "Pyridine-4-carboxaldehyde", "Ethylamine", "Hydrogen gas", "Palladium on carbon catalyst", "Hydrochloric acid" ], "Reaction": [ "Step 1: Pyridine-4-carboxaldehyde is reacted with ethylamine in the presence of hydrochloric acid to form the imine intermediate.", "Step 2: The imine intermediate is reduced using hydrogen gas and palladium on carbon catalyst to form 1-(Pyridin-4-yl)ethanamine.", "Step 3: The product is then treated with hydrochloric acid to form the dihydrochloride salt of 1-(Pyridin-4-yl)ethanamine." ] } | |

Número CAS |

174132-32-2 |

Fórmula molecular |

C7H11ClN2 |

Peso molecular |

158.63 g/mol |

Nombre IUPAC |

1-pyridin-4-ylethanamine;hydrochloride |

InChI |

InChI=1S/C7H10N2.ClH/c1-6(8)7-2-4-9-5-3-7;/h2-6H,8H2,1H3;1H |

Clave InChI |

FVICGVIPRKWZLA-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=NC=C1)N.Cl.Cl |

SMILES canónico |

CC(C1=CC=NC=C1)N.Cl |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-([1,4'-Bipiperidin]-1'-ylmethyl)-N-(4-chloro-2-(2-(3,4-dimethylbenzylidene)hydrazinecarbonyl)phenyl)benzamide](/img/structure/B1323131.png)

![Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate](/img/structure/B1323146.png)

![Thieno[2,3-C]pyridin-7-amine](/img/structure/B1323152.png)

![[1,2,4]Triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1323160.png)